Mass Spectrometric Fragmentation Pattern: Diagnostic HS˙/H₂S Elimination Absent in Triphenyl Congener
In a comparative electron-impact (EI) mass spectrometry study encompassing seven 2,4,6-triaryl-s-trithianes, the tris(4-methoxyphenyl) derivative (compound VI in the original paper) displayed a qualitatively distinct fragmentation pathway relative to the triphenyl-s-trithiane baseline. While triphenyl-s-trithiane does not eliminate S, S₂, SH˙, H₂S, or S₂H˙ from its molecular ion, the methoxy-substituted derivative undergoes loss of HS˙ and/or H₂S [1]. This diagnostic fragmentation can serve as an analytical fingerprint for identity confirmation and purity assessment in procurement quality control.
| Evidence Dimension | EI mass spectral fragmentation: elimination of HS˙/H₂S from molecular ion |
|---|---|
| Target Compound Data | Loss of HS˙ and/or H₂S observed from the molecular ion of tris(4-methoxyphenyl)-s-trithiane |
| Comparator Or Baseline | Triphenyl-s-trithiane: no elimination of S, S₂, SH˙, H₂S, or S₂H˙ from the molecular ion; prominent fragments at m/e 180 (52.3%) and m/e 186 (45.2%) |
| Quantified Difference | Qualitative presence/absence: methoxy derivative exhibits HS˙/H₂S loss; triphenyl derivative does not |
| Conditions | Electron-impact mass spectrometry; seven substituted 2,4,6-triaryl-s-trithianes analyzed; fragmentation modes confirmed by deuterium labelling |
Why This Matters
This fragmentation signature provides a definitive analytical differentiator; a laboratory receiving a shipment labeled as the target compound can use the presence of HS˙/H₂S loss peaks in EI-MS as a positive identification marker that unambiguously distinguishes it from the triphenyl analog, which lacks this pathway.
- [1] Chattopadhyaya, J. B.; Rama Rao, A. V. Electron-impact fragmentation of triaryl-s-trithianes: A novel skeletal rearrangement involving sulphur-sulphur bond formation. Organic Mass Spectrometry 1974, 9 (7), 649–659. DOI: 10.1002/oms.1210090704. View Source
